molecular formula C18H24N2O3S B6019335 ethyl (1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate

ethyl (1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate

Cat. No. B6019335
M. Wt: 348.5 g/mol
InChI Key: PQOCOPRSWVNJBE-UHFFFAOYSA-N
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Description

Ethyl (1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate, also known as THIP, is a synthetic compound that belongs to the class of GABAergic drugs. It acts as a GABA-A receptor agonist and has been used in scientific research to study the role of GABA in the central nervous system.

Mechanism of Action

Ethyl (1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate acts as a GABA-A receptor agonist, binding to the receptor and enhancing the effects of GABA. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal excitability. By enhancing the effects of GABA, this compound can reduce neuronal excitability and produce its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can reduce anxiety and induce sedation in animal models. This compound has also been shown to have anticonvulsant effects and can reduce the severity of seizures. In addition, this compound has been shown to enhance the effects of other GABAergic drugs, such as benzodiazepines.

Advantages and Limitations for Lab Experiments

Ethyl (1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate has several advantages for use in lab experiments. It has a high affinity for GABA-A receptors and produces a consistent response in animal models. This compound also has a long half-life, which allows for sustained effects. However, this compound has some limitations in lab experiments. It can produce tolerance and dependence with repeated use, which can complicate experimental design. This compound can also have side effects, such as respiratory depression and impaired motor function, which can affect experimental outcomes.

Future Directions

For research on ethyl (1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate include investigating its potential therapeutic uses and studying its effects on GABA-A receptor subtypes.

Synthesis Methods

Ethyl (1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method has been described in detail in several scientific publications. Briefly, the synthesis involves the reaction of 5-methyl-2-(3-thienyl)-1,3-oxazole-4-carboxylic acid with piperidine and ethyl chloroacetate in the presence of a base. The resulting product is then purified through several steps to obtain the final product, this compound.

Scientific Research Applications

Ethyl (1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate has been used extensively in scientific research to study the role of GABA in the central nervous system. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound has also been used to study the effects of GABA on sleep and memory. In addition, this compound has been used in studies investigating the role of GABA in addiction and withdrawal.

properties

IUPAC Name

ethyl 2-[1-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]piperidin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-3-22-17(21)10-15-6-4-5-8-20(15)11-16-13(2)23-18(19-16)14-7-9-24-12-14/h7,9,12,15H,3-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOCOPRSWVNJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1CC2=C(OC(=N2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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